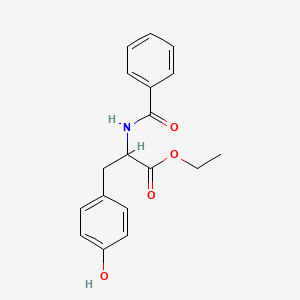

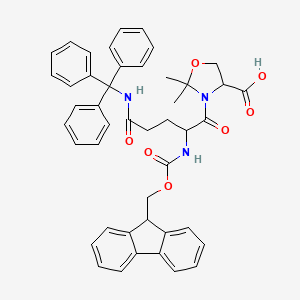

![molecular formula C24H29FN4O B13383781 1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)

1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Irindalone is a potent antihypertensive agent known for its selective 5-hydroxytryptamine (5-HT2) receptor blocking properties. It also exhibits weak α1-adrenoceptor blocking properties . This compound has been studied for its potential in reducing blood pressure in hypertensive models, making it a significant subject of interest in pharmacological research .

Métodos De Preparación

The synthesis of Irindalone involves several steps, typically starting with the preparation of key intermediates. One common method involves the asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using commercial catalysts such as (R,R)- or (S,S)-Ts-DENEB, with a mixture of formic acid and triethylamine as the hydrogen source and methanol as the solvent . This process yields cis-3-arylindanols and unreacted 3-arylindanones with high enantiomeric excess. Further transformations of these intermediates lead to the final product, Irindalone .

Análisis De Reacciones Químicas

Irindalone undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to yield various products depending on the reagents and conditions used.

Substitution: Irindalone can participate in substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include hydrogen sources like formic acid, catalysts such as Ts-DENEB, and solvents like methanol.

Aplicaciones Científicas De Investigación

Irindalone has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.

Biology: The compound is used to study the effects of 5-HT2 receptor antagonism in biological systems.

Industry: It is used in the development of pharmaceuticals targeting cardiovascular diseases.

Mecanismo De Acción

Irindalone exerts its effects primarily through the blockade of 5-HT2 receptors. This action reduces the vasoconstrictive effects mediated by serotonin, leading to a decrease in blood pressure. Additionally, its weak α1-adrenoceptor blocking properties contribute to its antihypertensive effects by preventing the vasoconstriction induced by adrenergic stimulation .

Comparación Con Compuestos Similares

Irindalone is often compared with other 5-HT2 receptor antagonists such as ketanserin. Both compounds exhibit similar pharmacological profiles, but Irindalone is noted for its peripheral effects and relatively weaker α1-adrenoceptor antagonism . Other similar compounds include:

Ketanserin: A selective 5-HT2 receptor antagonist with potent antihypertensive effects.

Risperidone: An antipsychotic with 5-HT2 receptor antagonism properties.

Pirenperone: Another 5-HT2 receptor antagonist used in research.

Irindalone’s unique combination of 5-HT2 receptor blockade and weak α1-adrenoceptor antagonism makes it a valuable compound in the study and treatment of hypertension.

Propiedades

IUPAC Name |

1-[2-[4-[3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAMYXPEZSUOCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869272 |

Source

|

| Record name | 1-(2-{4-[3-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl}ethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

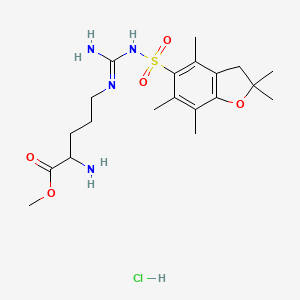

![4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)

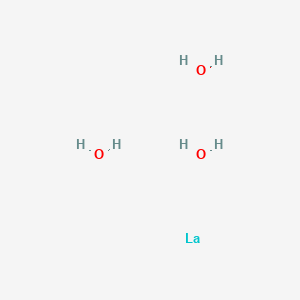

![N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B13383721.png)

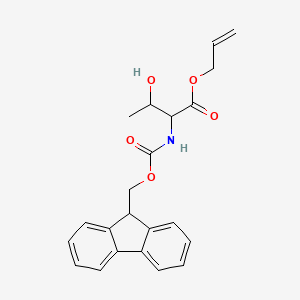

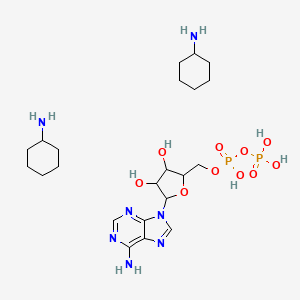

![3-(3,4-Dihydroxyphenyl)-2-[3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B13383729.png)

![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)

![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B13383751.png)

![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)

![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)

![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)